Hedragonic acid

Übersicht

Beschreibung

It has been isolated from the stem and root of Celastrus orbiculatus Thunb., a woody vine known for its medicinal properties . Hedragonic acid is recognized for its selective agonistic activity on the Farnesoid X receptor (FXR), which plays a crucial role in liver protection and anti-inflammatory responses .

Vorbereitungsmethoden

Hedragonic acid can be synthesized through various methods. One common approach involves the oxidation of hederagenin, another triterpenoid, to yield this compound . Industrial production methods typically involve extraction from natural sources such as Dryobalanops aromatica, followed by purification processes . The compound is often stored in powder form at -20°C to maintain its stability .

Analyse Chemischer Reaktionen

Hedragonic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert hederagenin to this compound by oxidizing the C-3 hydroxy group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Hedragonic acid has several notable applications across various fields:

Pharmaceutical Development

- Therapeutic Agent : Its protective effects on liver cells position this compound as a potential therapeutic agent for liver diseases, particularly those involving inflammation and fibrosis .

- Drug Design Template : The unique binding mode of this compound with FXR provides a structural template for developing new synthetic ligands targeting nuclear receptors involved in metabolic disorders .

Biological Research

- Model for Metabolic Studies : Researchers use this compound to study metabolic pathways regulated by FXR, contributing to our understanding of metabolic diseases .

- Investigation of Liver Function : Its effects on liver function make it a valuable tool in studies investigating liver health and disease mechanisms .

Nutraceuticals

- Natural Product Applications : Due to its bioactive properties, this compound is explored for use in nutraceutical formulations aimed at improving metabolic health .

Case Studies

Several studies have documented the effects of this compound:

- Liver Protection Study : In a study involving mice, this compound significantly reduced liver injury induced by acetaminophen overdose. The treatment led to decreased levels of liver enzymes indicative of damage, highlighting its hepatoprotective properties .

- Metabolic Regulation Study : Another study demonstrated that this compound treatment improved glucose tolerance and insulin sensitivity in diabetic mouse models. This suggests its potential role in managing diabetes through FXR modulation .

Comparative Data Table

The following table summarizes key findings regarding the applications of this compound:

Wirkmechanismus

Hedragonic acid exerts its effects primarily through its interaction with the Farnesoid X receptor (FXR). Upon binding to FXR, this compound induces conformational changes that enhance the receptor’s transcriptional activity . This activation leads to the regulation of genes involved in bile acid metabolism, lipid homeostasis, and inflammatory responses . The unique binding mode of this compound to FXR, occupying a novel binding pocket, distinguishes it from other triterpenoids .

Vergleich Mit ähnlichen Verbindungen

Hedragonic acid is similar to other oleanane-type triterpenoids such as oleanolic acid and hederagenin. it stands out due to its selective agonistic activity on FXR, which is not commonly observed in other triterpenoids . This unique property makes this compound a valuable compound for studying FXR-related pathways and developing targeted therapies.

Similar Compounds

Oleanolic acid: Known for its anti-inflammatory and hepatoprotective properties.

Hederagenin: A precursor to this compound with similar structural features.

Ursolic acid: Another triterpenoid with diverse biological activities, including anti-inflammatory and anticancer effects.

This compound’s distinct binding mode and selective activity on FXR highlight its potential as a unique and valuable compound in scientific research and therapeutic development.

Biologische Aktivität

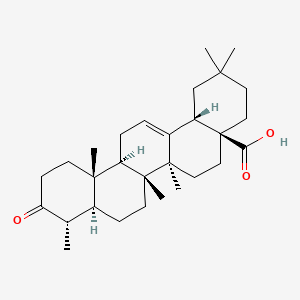

Hedragonic acid, a natural triterpene isolated from Celastrus orbiculatus, has garnered attention for its biological activities, particularly its role as an agonist for the Farnesoid X receptor (FXR) and its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is classified as an oleanane-type triterpene. Its unique structure allows it to interact selectively with FXR, a nuclear receptor involved in bile acid homeostasis, lipid metabolism, and inflammation. Research indicates that this compound binds to a novel pocket on FXR, distinct from other known ligands such as oleanolic acid .

Key Mechanisms:

- FXR Activation: this compound enhances the transcriptional activity of FXR, leading to protective effects against liver injury .

- Anti-inflammatory Effects: It modulates inflammatory responses in the liver, suggesting potential use in treating liver diseases .

1. Liver Protection

This compound has demonstrated significant hepatoprotective effects in animal models. In studies involving acetaminophen-induced liver injury, treatment with this compound resulted in reduced hepatic inflammation and improved liver function markers .

2. Anti-inflammatory Properties

The compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and pathways associated with liver injury. This suggests its potential utility in managing conditions characterized by chronic inflammation.

3. Metabolic Regulation

As an FXR agonist, this compound plays a role in regulating glucose and lipid metabolism. This could have implications for metabolic disorders such as diabetes and obesity .

Research Findings and Case Studies

A systematic review of studies involving this compound indicates its multifaceted biological activities:

Eigenschaften

IUPAC Name |

(4aS,6aR,6aS,6bR,8aS,9S,12aS,14bS)-2,2,6a,6b,9,12a-hexamethyl-10-oxo-1,3,4,5,6,6a,7,8,8a,9,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O3/c1-18-19-9-12-28(6)23(26(19,4)11-10-22(18)30)8-7-20-21-17-25(2,3)13-15-29(21,24(31)32)16-14-27(20,28)5/h7,18-19,21,23H,8-17H2,1-6H3,(H,31,32)/t18-,19-,21-,23+,26-,27+,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBFNWRNJYBPQP-QUHUENHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@@]3([C@@H]([C@]2(CCC1=O)C)CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301293114 | |

| Record name | 3-Oxo-24-norolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

466-02-4 | |

| Record name | 3-Oxo-24-norolean-12-en-28-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=466-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-24-norolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does hedragonic acid interact with Farnesoid X Receptor (FXR) and what are the downstream effects?

A1: this compound functions as an agonist of FXR, binding to and activating the receptor. [] This interaction triggers conformational changes in FXR, [] as evidenced by circular dichroism spectroscopy. [] Interestingly, the binding mode of this compound to FXR is unique. It occupies a novel binding pocket distinct from the classical binding site of other FXR ligands. [] This activation of FXR by this compound leads to downstream effects such as protection against acetaminophen-induced liver injury and reduction of hepatic inflammation in mice. [] This protective effect was shown to be FXR-dependent. []

Q2: How does the structure of this compound explain its selectivity towards FXR compared to other similar receptors like GPBAR1?

A2: While both FXR and GPBAR1 are bile acid receptors with similar binding pockets for bile acids, this compound exhibits selectivity for FXR. [] Structural comparison between this compound-bound FXR and oleanolic acid-bound GPBAR1 (another oleanane-type triterpene) provides insights into this selectivity. [] The unique binding mode and interaction pattern of this compound within the FXR binding pocket contribute to its specific recognition and activation of FXR over GPBAR1. [] This discovery highlights the potential of natural triterpenes like this compound as templates for developing drugs targeting specific bile acid receptors. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.